Indole-3-carboxaldehyde azine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

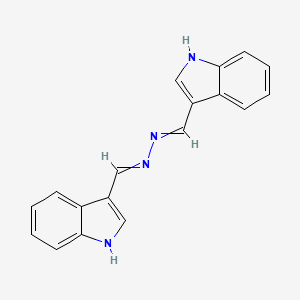

Indole-3-carboxaldehyde azine, also known as this compound, is a useful research compound. Its molecular formula is C18H14N4 and its molecular weight is 286.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Properties

Indole-3-carboxaldehyde azine and its derivatives have shown promise in the treatment of various cancers. Research indicates that these compounds can modulate key biochemical pathways involved in cancer progression, such as cell proliferation, apoptosis, and angiogenesis.

- Mechanism of Action : The compound acts as a kinase inhibitor, which is crucial since many cancers are driven by the dysregulation of kinase activity. For example, it has been noted that this compound can inhibit pathways involving Akt and nuclear factor kB (NF-kB), both of which play significant roles in cell survival and proliferation .

- Case Studies : A study highlighted the efficacy of this compound derivatives against pancreatic cancer cells, demonstrating their potential to induce apoptosis and inhibit tumor growth through the modulation of specific signaling pathways .

Biochemical Pathways

This compound is also involved in various biochemical pathways, particularly those related to amino acid metabolism.

- Association with Metabolites : Research has shown that levels of indole-3-carboxaldehyde are inversely related to inflammatory markers such as C-reactive protein (CRP), suggesting its role in modulating inflammation and metabolic disorders .

- Impact on Body Mass Index (BMI) : Studies indicate that indole metabolites, including indole-3-carboxaldehyde, are associated with BMI trajectories and cardiometabolic health, further emphasizing the compound's relevance in metabolic research .

Synthesis of Bioactive Compounds

This compound serves as a key intermediate for synthesizing various biologically active compounds.

- Synthetic Applications : It is utilized in the synthesis of analgesic agents, hypoglycemic agents, and inhibitors of tryptophan dioxygenase. These derivatives have shown potential as anticancer immunomodulators and possess antibacterial and antifungal properties .

- Analytical Applications : The compound has been explored for its utility in colorimetric sensing applications. For instance, it has been used to develop assays for quantifying carbidopa in anti-Parkinson drugs through selective condensation reactions .

Summary Table of Applications

Propiedades

Fórmula molecular |

C18H14N4 |

|---|---|

Peso molecular |

286.3 g/mol |

Nombre IUPAC |

1-(1H-indol-3-yl)-N-(1H-indol-3-ylmethylideneamino)methanimine |

InChI |

InChI=1S/C18H14N4/c1-3-7-17-15(5-1)13(9-19-17)11-21-22-12-14-10-20-18-8-4-2-6-16(14)18/h1-12,19-20H |

Clave InChI |

OUAMYDYQMNKPLV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=CN2)C=NN=CC3=CNC4=CC=CC=C43 |

Pictogramas |

Irritant |

Sinónimos |

1,4-bis(3-indolyl)-2,3-diaza-1,3-butadiene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.